molecular formula C12H15N5O B6642033 N-(3,5-dimethyl-1H-pyrazol-4-yl)-3,6-dimethylpyridazine-4-carboxamide

N-(3,5-dimethyl-1H-pyrazol-4-yl)-3,6-dimethylpyridazine-4-carboxamide

Cat. No. B6642033
M. Wt: 245.28 g/mol
InChI Key: WINYKDCLAQYMII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,5-dimethyl-1H-pyrazol-4-yl)-3,6-dimethylpyridazine-4-carboxamide, also known as DMP 754, is a synthetic compound that has been widely studied for its potential therapeutic applications. It belongs to the class of pyrazolopyridazine compounds and has been found to exhibit a range of biological activities, including neuroprotective, anti-inflammatory, and analgesic effects.

Mechanism of Action

The exact mechanism of action of N-(3,5-dimethyl-1H-pyrazol-4-yl)-3,6-dimethylpyridazine-4-carboxamide 754 is not fully understood, but it is believed to act by inhibiting the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a key role in DNA repair and cell death pathways. By inhibiting PARP, N-(3,5-dimethyl-1H-pyrazol-4-yl)-3,6-dimethylpyridazine-4-carboxamide 754 may help to prevent the death of neurons and other cells under conditions of oxidative stress and inflammation.
Biochemical and Physiological Effects:
N-(3,5-dimethyl-1H-pyrazol-4-yl)-3,6-dimethylpyridazine-4-carboxamide 754 has been shown to have a range of biochemical and physiological effects in animal models and in vitro studies. It has been found to reduce the production of pro-inflammatory cytokines such as interleukin-1beta and tumor necrosis factor-alpha, as well as to inhibit the activation of nuclear factor-kappaB (NF-kappaB), a key regulator of inflammation. N-(3,5-dimethyl-1H-pyrazol-4-yl)-3,6-dimethylpyridazine-4-carboxamide 754 has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that promotes the survival and growth of neurons.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3,5-dimethyl-1H-pyrazol-4-yl)-3,6-dimethylpyridazine-4-carboxamide 754 in lab experiments is that it has been well-characterized and extensively studied, making it a reliable tool for investigating the mechanisms of neuroprotection and inflammation. However, one limitation of using N-(3,5-dimethyl-1H-pyrazol-4-yl)-3,6-dimethylpyridazine-4-carboxamide 754 is that it has not yet been tested in clinical trials, so its potential therapeutic applications in humans are still uncertain.

Future Directions

There are several potential future directions for research on N-(3,5-dimethyl-1H-pyrazol-4-yl)-3,6-dimethylpyridazine-4-carboxamide 754. One area of interest is the development of more potent and selective PARP inhibitors based on the structure of N-(3,5-dimethyl-1H-pyrazol-4-yl)-3,6-dimethylpyridazine-4-carboxamide 754. Another direction is the investigation of the potential therapeutic applications of N-(3,5-dimethyl-1H-pyrazol-4-yl)-3,6-dimethylpyridazine-4-carboxamide 754 in other disease conditions, such as cancer and autoimmune disorders. Additionally, further studies are needed to elucidate the exact mechanisms of action of N-(3,5-dimethyl-1H-pyrazol-4-yl)-3,6-dimethylpyridazine-4-carboxamide 754 and to determine its safety and efficacy in human clinical trials.

Synthesis Methods

The synthesis of N-(3,5-dimethyl-1H-pyrazol-4-yl)-3,6-dimethylpyridazine-4-carboxamide 754 involves a multi-step process that begins with the reaction of 3,5-dimethyl-1H-pyrazole-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 3,6-dimethylpyridazine-4-amine in the presence of a base such as triethylamine to yield N-(3,5-dimethyl-1H-pyrazol-4-yl)-3,6-dimethylpyridazine-4-carboxamide 754.

Scientific Research Applications

N-(3,5-dimethyl-1H-pyrazol-4-yl)-3,6-dimethylpyridazine-4-carboxamide 754 has been extensively studied for its potential therapeutic applications in various disease conditions. It has been found to exhibit neuroprotective effects in animal models of stroke, traumatic brain injury, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammation.

properties

IUPAC Name

N-(3,5-dimethyl-1H-pyrazol-4-yl)-3,6-dimethylpyridazine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O/c1-6-5-10(7(2)15-14-6)12(18)13-11-8(3)16-17-9(11)4/h5H,1-4H3,(H,13,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WINYKDCLAQYMII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=N1)C)C(=O)NC2=C(NN=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-dimethyl-1H-pyrazol-4-yl)-3,6-dimethylpyridazine-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.